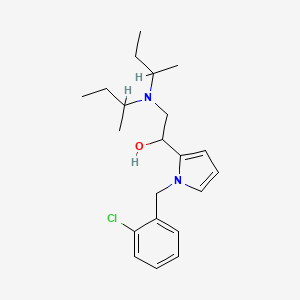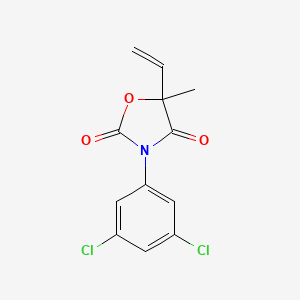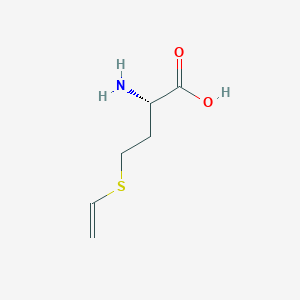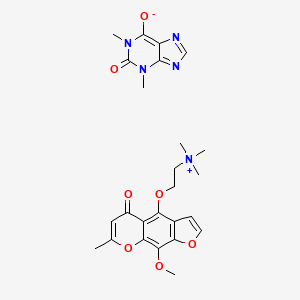
Bizelesin
概要
説明
ビゼレシンは、シクロプロピルピロロインドール系化合物に属する高活性抗腫瘍剤です。これは、Streptomyces zelensis細菌から単離された天然物であるCC-1065の合成アナログとして開発されました。 ビゼレシンは、非常に低い濃度でも、結腸がん、膵臓がん、子宮頸がん、子宮内膜がん、卵巣がん、白血病細胞など、さまざまな種類の癌細胞に対して強い活性を示します .
製法
ビゼレシンは、シクロプロピルピロロインドール構造の形成を含む一連の化学反応によって合成されます。合成経路には一般的に以下の手順が含まれます。
シクロプロピル環の形成: これは、適切な前駆体を制御された条件下でシクロプロパン化剤と反応させることを含みます。
ピロロインドールの合成: 次に、シクロプロピル中間体をインドール誘導体と反応させてピロロインドール構造を形成します。
化学反応解析
ビゼレシンは、主にDNAとの相互作用に関与する、いくつかのタイプの化学反応を起こします。
アルキル化: ビゼレシンは、DNA中のアデニン塩基のN3位をアルキル化し、鎖間架橋の形成につながります。
DNA鎖間架橋: この化合物は、反対のDNA鎖上のアデニン塩基間に共有結合を形成し、DNAの螺旋構造を破壊し、細胞死につながります.
これらの反応で使用される一般的な試薬と条件には、以下が含まれます。
シクロプロパン化剤: シクロプロピル環の初期形成で使用されます。
インドール誘導体: シクロプロピル中間体と反応させてピロロインドール構造を形成します。
DNA: ビゼレシンのアルキル化活性の主な標的です。
これらの反応から生成される主な生成物は、DNA付加体と架橋したDNA鎖です。
科学研究における用途
ビゼレシンは、がん治療における潜在的な用途について広く研究されています。さまざまな癌細胞株に対する強い活性を示すことから、化学療法の有望な候補となっています。重要な研究用途には、以下が含まれます。
科学的研究の応用
Bizelesin has been extensively studied for its potential applications in cancer treatment. Its strong activity against various cancer cell lines makes it a promising candidate for chemotherapy. Some key research applications include:
Cancer therapy: This compound has shown efficacy in preclinical and clinical studies against a range of solid tumors, including ovarian, pancreatic, and colon cancers
DNA-binding studies: The compound’s ability to selectively bind to AT-rich sequences in DNA makes it a valuable tool for studying DNA-protein interactions and the structural properties of DNA.
Drug development: This compound serves as a lead compound for the development of new anticancer agents with improved efficacy and reduced toxicity.
作用機序
ビゼレシンは、DNAのマイナーグルーブに結合し、アデニン塩基のN3位をアルキル化することにより、その効果を発揮します。これにより、鎖間架橋が形成され、DNAの螺旋構造が破壊され、複製と転写が阻害されます。 結果として生じるDNA損傷は、細胞死経路を誘発し、癌細胞を選択的に殺傷します .
類似の化合物との比較
ビゼレシンは、アドゼレシンとカルゼレシンを含む、シクロプロピルピロロインドールとして知られる化合物群に属します。これらの化合物は、類似のDNA結合およびアルキル化特性を共有していますが、特定の構造と作用機序が異なります。
アドゼレシン: ビゼレシンと比べて、DNAにモノアルキル化付加体を形成し、DNA損傷がそれほど広範囲ではありません.
カルゼレシン: 生体内では活性型に変換されるプロシクロプロパン部分を含んでおり、アドゼレシンと同様のモノアルキル化付加体を形成します.
これらの違いは、ビゼレシンのユニークな特性と、抗がん剤としての潜在的な利点を強調しています。
Safety and Hazards
生化学分析
Biochemical Properties
Bizelesin binds to and alkylates DNA at the N-3 position of adenine in a sequence-selective manner . It is unique among the analogs with bifunctional alkylating capability due to two chloromethyl moieties that are converted to the cyclopropyl alkylating species that interact with DNA .
Cellular Effects
This compound has shown significant effects on various types of cells and cellular processes. It has been observed to inhibit the growth of L1210 cells, with the 50% growth-inhibitory concentrations (IC 50) of this compound being 2.3 pM .
Molecular Mechanism
The mechanism of action of this compound involves its interaction with DNA. It binds to DNA and alkylates it at the N-3 position of adenine . This interaction is sequence-selective, and the alkylating species are formed by the conversion of two chloromethyl moieties .
Temporal Effects in Laboratory Settings
This compound has been observed to be less stable in aqueous solutions, with the half-life values obtained in buffers at pH 4, 7, and 10 being 9.6, 2.1, and <1 h, respectively . This compound degradation was associated with the appearance of two peaks, the mono- and dicyclopropyl derivatives formed by base-catalyzed intramolecular alkylation of the chloromethyl groups .
Dosage Effects in Animal Models
In animal models, the systemic drug exposure following intraperitoneal administration was at least 10 times lower than that resulting from intravenous infusion . Following either intravenous or intraperitoneal administration, the recovery of material in urine was <0.1% of the delivered dose .
準備方法
Bizelesin is synthesized through a series of chemical reactions that involve the formation of cyclopropylpyrroloindole structures. The synthetic route typically includes the following steps:
Formation of the cyclopropyl ring: This involves the reaction of a suitable precursor with a cyclopropanating agent under controlled conditions.
Pyrroloindole synthesis: The cyclopropyl intermediate is then reacted with indole derivatives to form the pyrroloindole structure.
化学反応の分析
Bizelesin undergoes several types of chemical reactions, primarily involving its interaction with DNA:
Alkylation: this compound alkylates the N3 position of adenine bases in DNA, leading to the formation of interstrand cross-links.
DNA interstrand cross-linking: The compound forms covalent bonds between adenine bases on opposite DNA strands, disrupting the DNA helix and leading to cell death.
Common reagents and conditions used in these reactions include:
Cyclopropanating agents: Used in the initial formation of the cyclopropyl ring.
Indole derivatives: Reacted with the cyclopropyl intermediate to form the pyrroloindole structure.
DNA: The primary target for this compound’s alkylating activity.
The major products formed from these reactions are DNA adducts and cross-linked DNA strands.
類似化合物との比較
Bizelesin is part of a class of compounds known as cyclopropylpyrroloindoles, which also includes adozelesin and carzelesin. These compounds share similar DNA-binding and alkylating properties but differ in their specific structures and mechanisms of action:
Adozelesin: Forms mono-alkylated adducts with DNA, leading to less extensive DNA damage compared to this compound.
This compound: Unique in its ability to form interstrand cross-links between two adenine bases, resulting in more lethal DNA damage.
These differences highlight the unique properties of this compound and its potential advantages as an anticancer agent.
特性
IUPAC Name |
1,3-bis[2-[(8S)-8-(chloromethyl)-4-hydroxy-1-methyl-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-1H-indol-5-yl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H36Cl2N8O5/c1-19-15-46-39-33(54)11-31-37(35(19)39)23(13-44)17-52(31)41(56)29-9-21-7-25(3-5-27(21)50-29)48-43(58)49-26-4-6-28-22(8-26)10-30(51-28)42(57)53-18-24(14-45)38-32(53)12-34(55)40-36(38)20(2)16-47-40/h3-12,15-16,23-24,46-47,50-51,54-55H,13-14,17-18H2,1-2H3,(H2,48,49,58)/t23-,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FONKWHRXTPJODV-DNQXCXABSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C(C=C3C(=C12)C(CN3C(=O)C4=CC5=C(N4)C=CC(=C5)NC(=O)NC6=CC7=C(C=C6)NC(=C7)C(=O)N8CC(C9=C1C(=CNC1=C(C=C98)O)C)CCl)CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CNC2=C(C=C3C(=C12)[C@@H](CN3C(=O)C4=CC5=C(N4)C=CC(=C5)NC(=O)NC6=CC7=C(C=C6)NC(=C7)C(=O)N8C[C@H](C9=C1C(=CNC1=C(C=C98)O)C)CCl)CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H36Cl2N8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00156213 | |
| Record name | Bizelesin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00156213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
815.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129655-21-6 | |
| Record name | Bizelesin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129655216 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bizelesin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12352 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BIZELESIN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=615291 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bizelesin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00156213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BIZELESIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0O9OBI87E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


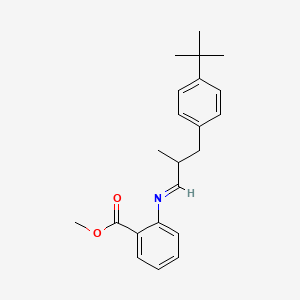
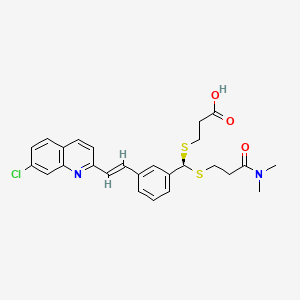
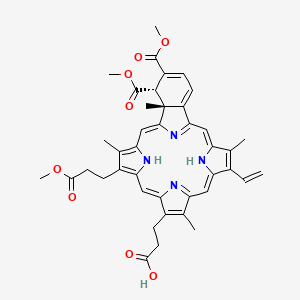



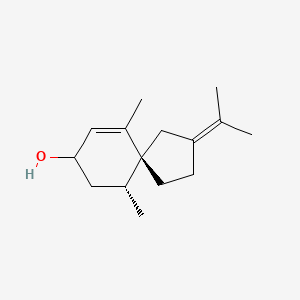
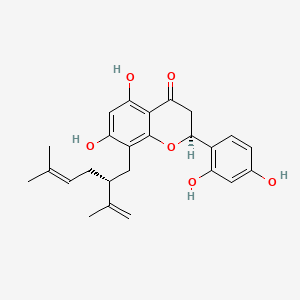
![1-[(4,6-Dimethyl-5-pyrimidinyl)carbonyl]-4-[(3S)-4-[(1R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-3-methyl-1-piperazinyl]-4-methylpiperidine malate](/img/structure/B1683829.png)
